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Compound of Interest

Compound Name: BPR1J-340

Cat. No.: B612019

Introduction: BPR1J-340 is a novel, potent, and selective FMS-like tyrosine kinase 3 (FLT3)
inhibitor with significant potential in the treatment of acute myeloid leukemia (AML).[1]
Developed as a urea-substituted 3-phenyl-1H-5-pyrazolylamine-based compound, it represents
a significant advancement over earlier sulfonamide-based inhibitors.[1] This technical guide
provides a comprehensive overview of the chemical structure, physicochemical properties,
mechanism of action, and biological activity of BPR1J-340, intended for researchers, scientists,
and professionals in drug development.

Chemical Structure and Physicochemical Properties

BPR1J-340 was designed through the chemical modification of a series of sulfonamide
derivatives.[1] Its chemical identity and core properties are summarized below.

IUPAC Name: N-(3-(4-((3-(5-ethylisoxazol-3-yl)ureido)methyl)phenyl)-1H-pyrazol-5-yl)-4-((4-
methylpiperazin-1-yl)methyl)benzamide[2]

Chemical Structure: N1-(3-4-[([(5-ethyl-3-isoxazolyl)amino]carbonylamino)methyl]phenyl-1H-5-
pyrazolyl)-4-[(4-methylpiperazino)methyl]benzamide[1]

Table 1: Physicochemical Properties of BPR1J-340
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Property Value Reference
CAS Number 1395051-72-5 [2][3]
Molecular Formula C29H34NsO3 [2]
Molecular Weight 542.63 g/mol [2][3]

Exact Mass 542.2754 [2]

) C, 64.19%; H, 6.32%; N,
Elemental Analysis [2]
20.65%; O, 8.85%

Mechanism of Action and Signaling Pathway

BPR1J-340 functions as a highly selective, multi-targeted kinase inhibitor.[1] Its primary
mechanism involves the potent inhibition of FLT3 kinase, a receptor tyrosine kinase that plays a
critical role in the pathogenesis of AML when mutated.[1][4]

The compound effectively suppresses the autophosphorylation of FLT3, which in turn blocks
downstream signaling pathways crucial for cancer cell proliferation and survival.[1] A key
pathway inhibited by BPR1J-340 is the FLT3-STAT5 signaling cascade.[1][4] By inhibiting the
phosphorylation of both FLT3 and the Signal Transducer and Activator of Transcription 5
(STATS), BPR1J-340 disrupts the signals that promote cell expansion and survival in FLT3-
driven cancer cells.[1] This inhibition ultimately leads to the induction of apoptosis
(programmed cell death).[1]

While highly potent against FLT3, BPR1J-340 also demonstrates inhibitory activity against
other kinases, including VEGFR2, VEGFR3, and TRKA, which may contribute to its antitumor
effects by targeting tumor angiogenesis.[1]
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BPR1J-340 inhibits the FLT3-STAT5 signaling pathway, leading to apoptosis.

Biological Activity

BPR1J-340 demonstrates potent antitumor effects in both cellular and animal models of AML,
particularly those dependent on FLT3 mutations.

In Vitro Activity

The compound shows strong growth inhibition against FLT3-dependent AML cell lines and
effectively inhibits key cellular phosphorylation events.

Table 2: In Vitro Inhibitory Activity of BPR1J-340
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Target/Cell
Assay Type Li Measurement Value Reference
ine
Cellular MOLM-13 (FLT3-
o GCso 3.4+15nM [1]
Proliferation ITDY)
MV4;11 (FLT3-
GCso 28+1.2nM [1]
ITD+)
) o FLT3
Kinase Inhibition ] ) ICs0 ~25nM [1][2]
(Biochemical)
FLT3-ITD
ICs0 10 nM [1]
(Cellular)
FLT3-D835Y
ICso ~100 nM [1]
(Cellular)
FLT3 (MV4;11
ICs0 ~1 nM [1]
cells)
STATS (MV4;11
ICso0 ~1nM [1]
cells)
TRKA
ICso0 8 nM [1]

(Biochemical)

In addition to inhibiting proliferation, BPR1J-340 effectively induces apoptosis in FLT3-ITD
positive cells, as evidenced by the cleavage of caspase-3 and PARP (poly-ADP-ribose
polymerase).[1]

In Vivo Activity

Studies using xenograft mouse models have confirmed the significant antitumor efficacy of
BPR1J-340 in a living system.

Table 3: In Vivo Efficacy of BPR1J-340 in MOLM-13
Xenograft Model
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Dose Administration Outcome Reference

Significant tumor
) regression; 67%
5 mg/kg Intravenous (i.v.) [1]
Complete Response

(CR)

Reversal of large,
20 mg/kg Intravenous (i.v.) established tumors [1]
(>630 mms3)

These results highlight the compound's superior in vivo efficacy, achieving a higher complete
response rate at a lower dose compared to previous-generation sulfonamide inhibitors.[1]

Experimental Protocols

The characterization of BPR1J-340 involved several key experimental methodologies.

Western Blot Analysis for Protein Phosphorylation

This method was used to determine the inhibitory effect of BPR1J-340 on the FLT3 signaling
pathway.

Cell Line: MV4;11 human AML cells.[1][4]

o Treatment: Cells were incubated with varying concentrations of BPR1J-340 for 1 hour.[1][4]

e Lysate Preparation: Following treatment, cells were lysed to extract total protein.

o Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred
to a PVDF membrane.

¢ Antibody Incubation: Membranes were probed with primary antibodies specific for
phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STATS5 (p-STAT5), and total
STATS.

» Detection: After incubation with secondary antibodies, protein bands were visualized using
an enhanced chemiluminescence (ECL) detection system to quantify the levels of protein
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phosphorylation.[1][4]

In Vivo Tumor Xenograft Study

This protocol was designed to evaluate the antitumor activity of BPR1J-340 in a live animal
model.

e Animal Model: Athymic nude mice.[1]

e Tumor Implantation: MOLM-13 human AML cells were implanted subcutaneously into the
mice.[1]

e Tumor Growth: Tumors were allowed to grow to a specified volume (e.g., >100 mm3 or >630
mm? for regression studies).[1]

o Treatment Groups: Mice were randomized into a vehicle control group and BPR1J-340
treatment groups.

e Drug Administration: BPR1J-340 was administered intravenously at specified doses (e.g., 5
mg/kg or 20 mg/kg).[1]

e Monitoring: Tumor volume and mouse body weight were measured regularly throughout the
study.

o Endpoint: The study was concluded after a predetermined period, and tumor growth
inhibition or regression was calculated by comparing the tumor volumes in the treated
groups to the control group.[1]
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Workflow for the in vivo evaluation of BPR1J-340 in a xenograft mouse model.

Conclusion

BPR1J-340 is a highly potent and selective FLT3 kinase inhibitor that demonstrates significant
anti-proliferative and pro-apoptotic activity in preclinical models of acute myeloid leukemia.[1]
Its ability to strongly suppress the FLT3-ITD signaling pathway, combined with favorable
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pharmacokinetic properties and complete tumor regression in xenograft models, establishes it
as a strong candidate for further clinical investigation in the treatment of AML.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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